molecular formula C29H28N2O4 B11130140 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11130140
M. Wt: 468.5 g/mol
InChI Key: OAXZTOHSWRSBAJ-RFBIWTDZSA-N
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Description

“3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including a hydroxy group, a benzofuran moiety, and a pyrrolidone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include benzofuran derivatives, pyridine derivatives, and other aromatic compounds. Common synthetic routes may involve:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Construction of the Pyrrolidone Ring: This step may involve the reaction of amines with carbonyl compounds under acidic or basic conditions.

    Coupling Reactions: The final steps often involve coupling reactions to attach the various functional groups to the core structure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Aromatic substitution reactions can occur on the benzofuran and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
  • 3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of “3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” lies in its specific arrangement of functional groups, which may confer unique chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C29H28N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H28N2O4/c1-17(2)20-4-6-21(7-5-20)26-25(27(32)22-8-9-24-23(15-22)14-18(3)35-24)28(33)29(34)31(26)16-19-10-12-30-13-11-19/h4-13,15,17-18,26,32H,14,16H2,1-3H3/b27-25-

InChI Key

OAXZTOHSWRSBAJ-RFBIWTDZSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=C(C=C5)C(C)C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=C(C=C5)C(C)C)O

Origin of Product

United States

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